![molecular formula C14H27N3O2 B2742406 Tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate CAS No. 2137489-02-0](/img/structure/B2742406.png)
Tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate” is complex due to the presence of a spirocyclic system. The spirocyclic system contains two rings of different sizes (a four-membered and a five-membered ring) sharing a single atom .Chemical Reactions Analysis
While specific chemical reactions involving “Tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate” are not available, similar compounds are known to participate in various chemical reactions. For instance, “tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate” is used as a rigid linker in PROTAC development for targeted protein degradation .Future Directions
The future directions for “Tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate” could involve its use in the development of new chemical reactions or as a building block in the synthesis of complex molecules. Its rigid structure could be particularly useful in the development of PROTACs for targeted protein degradation .
properties
IUPAC Name |
tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-13(2,3)19-12(18)17-8-5-7-14(10-17)11(15)6-9-16(14)4/h11H,5-10,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGSYUXKQKOARI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)C(CCN2C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-1-methyl-1,7-diazaspiro[4.5]decane-7-carboxylate |
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